molecular formula C24H19Br3N2O6 B11545404 2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

Cat. No.: B11545404
M. Wt: 671.1 g/mol
InChI Key: JRUJSGIJJZUVBG-KVSWJAHQSA-N
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Description

2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenol with 3-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate

Uniqueness

Compared to similar compounds, 2-METHOXY-4-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHOXYBENZOATE stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of functional groups and substituents allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific research endeavors.

Properties

Molecular Formula

C24H19Br3N2O6

Molecular Weight

671.1 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C24H19Br3N2O6/c1-32-17-5-3-4-15(9-17)24(31)35-20-7-6-14(8-21(20)33-2)12-28-29-22(30)13-34-23-18(26)10-16(25)11-19(23)27/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+

InChI Key

JRUJSGIJJZUVBG-KVSWJAHQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)OC

Origin of Product

United States

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